molecular formula C11H14BrNO B12739765 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide CAS No. 97382-86-0

1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide

Cat. No.: B12739765
CAS No.: 97382-86-0
M. Wt: 256.14 g/mol
InChI Key: QLYJHOYEOHMJHJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can be achieved through various synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.

Scientific Research Applications

1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological processes and as a potential pharmacophore in drug design.

    Medicine: Research into its potential therapeutic applications, such as anticancer, antibacterial, and anti-inflammatory activities, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide counterion

Properties

CAS No.

97382-86-0

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide

InChI

InChI=1S/C11H13NO.BrH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-5,7,12H,6,8H2,1H3;1H

InChI Key

QLYJHOYEOHMJHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCNC2.Br

Origin of Product

United States

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